methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate
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Overview
Description
Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C8H11N2O3P and a molecular weight of 214.16 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylphosphoryl group and a carboxylate ester group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate typically involves the reaction of pyrimidine derivatives with dimethylphosphoryl chloride and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives .
Scientific Research Applications
Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(dimethylphosphoryl)pyrimidine-4-carboxylate
- Ethyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate
- Methyl 5-(diethylphosphoryl)pyrimidine-2-carboxylate
Uniqueness
Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
2624136-36-1 |
---|---|
Molecular Formula |
C8H11N2O3P |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
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